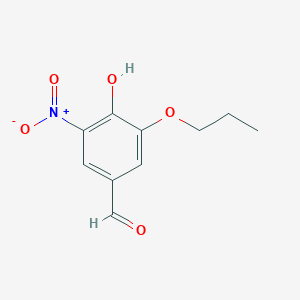

4-Hydroxy-3-nitro-5-propoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hydroxy-3-nitro-5-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-2-3-16-9-5-7(6-12)4-8(10(9)13)11(14)15/h4-6,13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTMRYLMVFWNPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00722811 | |

| Record name | 4-Hydroxy-3-nitro-5-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00722811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871085-51-7 | |

| Record name | 4-Hydroxy-3-nitro-5-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00722811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-3-nitro-5-propoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Aromatic Aldehyde

4-Hydroxy-3-nitro-5-propoxybenzaldehyde, identified by the CAS Number 871085-51-7 , is a substituted aromatic aldehyde of significant interest in the fields of medicinal chemistry and synthetic organic chemistry.[1] Its unique molecular architecture, featuring a hydroxyl, a nitro, and a propoxy group strategically positioned on a benzaldehyde scaffold, imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of a diverse array of complex molecules and potential therapeutic agents.

This guide provides a comprehensive overview of this compound, delving into its physicochemical properties, plausible synthetic routes, and potential applications, with a particular focus on its relevance to drug discovery and development. The information presented herein is intended to serve as a foundational resource for researchers seeking to explore the synthetic utility and biological potential of this intriguing molecule.

Physicochemical Properties: A Snapshot of the Molecule

A thorough understanding of the physicochemical properties of a compound is paramount for its effective utilization in research and development. The key computed properties of this compound are summarized in the table below.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₅ | PubChem[1] |

| Molecular Weight | 225.20 g/mol | PubChem[1] |

| CAS Number | 871085-51-7 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CCCOC1=CC(=CC(=C1O)[O-])C=O | PubChem[1] |

| XLogP3 | 2.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 225.06372245 | PubChem[1] |

| Monoisotopic Mass | 225.06372245 | PubChem[1] |

| Topological Polar Surface Area | 92.4 Ų | PubChem[1] |

Synthetic Pathways: Crafting the Core Scaffold

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, plausible synthetic routes can be extrapolated from established organic chemistry principles and analogous transformations of similar molecules. Two potential synthetic strategies are outlined below.

Strategy 1: Nitration followed by Etherification

This approach involves the initial nitration of a suitable precursor followed by the introduction of the propoxy group via etherification.

Caption: Plausible synthetic route via nitration.

Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve 4-hydroxy-5-propoxybenzaldehyde in a suitable solvent, such as glacial acetic acid or dichloromethane, in a reaction vessel equipped with a stirrer and a cooling bath.

-

Cooling: Cool the solution to a low temperature, typically between 0 and 5 °C, to control the exothermic nitration reaction.

-

Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the stirred solution, maintaining the low temperature. The addition of a nitrating agent is a critical step, and the choice of reagent and reaction conditions can significantly influence the yield and regioselectivity.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

-

Work-up: Upon completion, carefully pour the reaction mixture into ice-water to precipitate the crude product.

-

Purification: Isolate the solid product by filtration, wash with cold water to remove residual acids, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Strategy 2: Etherification followed by Nitration

An alternative strategy involves the initial propoxylation of a dihydroxybenzaldehyde derivative, followed by selective nitration.

Caption: Alternative synthetic route via etherification.

Experimental Protocol (Hypothetical):

-

Reactant Mixture: In a round-bottom flask, combine 3,4-dihydroxy-5-nitrobenzaldehyde, a suitable base such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF).

-

Propylation: Add 1-bromopropane to the mixture and heat the reaction to an appropriate temperature (e.g., 60-80 °C) with stirring. The etherification reaction introduces the propoxy group onto one of the hydroxyl functionalities. The regioselectivity of this step would be a critical factor to control.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Note: The above protocols are hypothetical and would require experimental validation and optimization. The choice of reagents, solvents, and reaction conditions will significantly impact the efficiency and outcome of the synthesis.

Potential Applications in Drug Discovery and Development

The structural motifs present in this compound suggest its potential as a versatile building block in the synthesis of novel compounds with diverse biological activities. The aldehyde functionality serves as a reactive handle for the construction of various heterocyclic systems and for the formation of Schiff bases, which are known to exhibit a wide range of pharmacological properties.

As a Precursor to Biologically Active Molecules

The combination of the aldehyde, hydroxyl, and nitro groups allows for a multitude of chemical transformations, enabling the synthesis of a library of derivatives for biological screening. For instance, the aldehyde can be a key component in multicomponent reactions, leading to the rapid assembly of complex molecular scaffolds.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-3-nitro-5-propoxybenzaldehyde

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Hydroxy-3-nitro-5-propoxybenzaldehyde, a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. This document delves into the molecular structure, predicted and experimentally analogous physicochemical parameters, and detailed experimental protocols for their determination. Furthermore, it explores the compound's reactivity profile and potential applications, offering valuable insights for its use in research and drug development.

Introduction

This compound is a unique aromatic aldehyde featuring a trifecta of functional groups that impart a versatile reactivity profile. The presence of a hydroxyl group, a nitro group, and a propoxy moiety on the benzaldehyde scaffold makes it a valuable intermediate for the synthesis of a diverse range of complex organic molecules. The electron-withdrawing nature of the nitro group, coupled with the electron-donating effects of the hydroxyl and propoxy groups, creates a nuanced electronic environment that governs its chemical behavior and potential biological activity. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in synthetic strategies and for predicting its behavior in biological systems.

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for exploring the physicochemical properties of any compound.

dot graph { layout=neato; node [shape=plaintext]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label="O", fontcolor="#EA4335"]; h [label="H", fontcolor="#4285F4"]; i [label="N", fontcolor="#4285F4"]; j [label="O", fontcolor="#EA4335"]; k [label="O", fontcolor="#EA4335"]; l [label="O", fontcolor="#EA4335"]; m [label=""]; n [label=""]; o [label=""]; p [label="C", fontcolor="#202124"]; q [label="H", fontcolor="#4285F4"]; r [label="O", fontcolor="#EA4335"];

// Benzene ring a -- b; b -- c; c -- d; d -- e; e -- f; f -- a;

// Substituents a -- g [len=1.5]; g -- h [len=1.0]; b -- i [len=1.5]; i -- j [style=double, len=1.0]; i -- k [len=1.0]; c -- l [len=1.5]; l -- m [len=1.0]; m -- n [len=1.0]; n -- o [len=1.0]; e -- p [len=1.5]; p -- q [len=1.0]; p -- r [style=double, len=1.0]; } Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)[1] |

| CAS Number | 871085-51-7 | EPA DSSTox[1] |

| Molecular Formula | C₁₀H₁₁NO₅ | PubChem[1] |

| Molecular Weight | 225.20 g/mol | Computed by PubChem 2.1 (PubChem release 2021.05.07)[1] |

| SMILES | CCCOC1=CC(=CC(=C1O)[O-])C=O | Computed by OEChem 2.3.0 (PubChem release 2024.12.12)[1] |

| InChI | InChI=1S/C10H11NO5/c1-2-3-16-9-5-7(6-12)4-8(10(9)13)11(14)15/h4-6,13H,2-3H2,1H3 | Computed by InChI 1.0.5 (PubChem release 2019.06.18)[1] |

Physicochemical Properties

Precise experimental data for this compound is not extensively available in public literature. Therefore, this section presents a combination of computed data and experimental values for closely related analogs to provide a reliable estimation of its properties.

Table 2: Computed and Analogous Physicochemical Data

| Property | Value (Predicted/Analog) | Method/Analog Compound | Source |

| Melting Point | Estimated: 150-180 °C | Based on analogs: 4-hydroxy-3-nitrobenzaldehyde (140-142 °C) and 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (176 °C) | Sigma-Aldrich[2], Stenutz |

| Boiling Point | Decomposes before boiling | Expected for nitrophenolic compounds | |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, acetone, DMF) | General solubility of substituted benzaldehydes | |

| pKa (Phenolic Hydroxyl) | Estimated: 6.0 - 7.0 | The nitro group is strongly electron-withdrawing, increasing the acidity of the phenolic proton compared to phenol (pKa ~10). | |

| LogP (Octanol-Water Partition Coefficient) | 2.3 | Computed by XLogP3 3.0 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 92.4 Ų | Computed by Cactvs 3.4.6.11 | PubChem[1] |

Synthesis and Reactivity

Synthetic Approach

The synthesis of this compound can be envisioned through a multi-step process starting from a readily available precursor like 4-hydroxy-3-propoxybenzaldehyde (ethyl vanillin ether).

dot graph { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Start [label="4-Hydroxy-3-propoxybenzaldehyde"]; Nitration [label="Nitration\n(HNO₃/H₂SO₄)", shape=ellipse, fillcolor="#FBBC05"]; Product [label="this compound"]; Purification [label="Purification\n(Recrystallization)", shape=ellipse, fillcolor="#34A853"]; FinalProduct [label="Pure Product", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Nitration; Nitration -> Product; Product -> Purification; Purification -> FinalProduct; } Proposed synthetic workflow for this compound.

A plausible synthetic route involves the nitration of 4-hydroxy-3-propoxybenzaldehyde. The hydroxyl and propoxy groups are ortho-, para-directing, while the aldehyde group is a meta-director. The position between the hydroxyl and propoxy groups is sterically hindered. Therefore, nitration is expected to occur at the position ortho to the hydroxyl group and meta to the aldehyde group, which is the desired position 5.

Reactivity Profile

The reactivity of this compound is governed by its functional groups:

-

Aldehyde Group: This group is susceptible to nucleophilic attack and can undergo reactions such as condensation, oxidation, and reduction. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted benzaldehyde.

-

Phenolic Hydroxyl Group: The acidic proton can be deprotonated by a base, forming a phenoxide ion. This group can also undergo etherification reactions.

-

Nitro Group: The nitro group can be reduced to an amino group, which opens up a wide range of further derivatization possibilities, making this compound a versatile precursor for various heterocyclic systems.

-

Aromatic Ring: The ring is activated towards nucleophilic aromatic substitution due to the presence of the strongly electron-withdrawing nitro group.

Experimental Protocols

The following are detailed, step-by-step methodologies for the characterization of key physicochemical properties of aromatic aldehydes like this compound.

Determination of Melting Point

The melting point provides a crucial indication of purity.

Protocol:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the apparatus, and the temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting range. For a pure compound, this range should be narrow (0.5-1 °C).

Determination of Solubility

Understanding the solubility profile is essential for reaction setup, purification, and formulation.

Protocol:

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane).

-

Procedure: To approximately 10 mg of the compound in a test tube, add 1 mL of the solvent.

-

Observation: Vigorously shake the test tube for 1 minute and observe if the solid dissolves completely. If not, gently heat the mixture.

-

Classification: The solubility is classified as soluble, sparingly soluble, or insoluble based on the amount of solute that dissolves.

dot graph { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Start [label="Weigh Compound (10 mg)"]; AddSolvent [label="Add Solvent (1 mL)"]; Shake [label="Vigorous Shaking (1 min)"]; Observe [label="Observe for Dissolution", shape=diamond, fillcolor="#FBBC05"]; Soluble [label="Soluble", shape=ellipse, fillcolor="#34A853"]; Insoluble [label="Insoluble", shape=ellipse, fillcolor="#EA4335"]; Heat [label="Gentle Heating"]; ObserveAgain [label="Observe for Dissolution", shape=diamond, fillcolor="#FBBC05"]; SolubleHot [label="Soluble on Heating", shape=ellipse, fillcolor="#34A853"]; InsolubleHot [label="Insoluble", shape=ellipse, fillcolor="#EA4335"];

Start -> AddSolvent; AddSolvent -> Shake; Shake -> Observe; Observe -> Soluble [label="Yes"]; Observe -> Heat [label="No"]; Heat -> ObserveAgain; ObserveAgain -> SolubleHot [label="Yes"]; ObserveAgain -> InsolubleHot [label="No"]; } Workflow for solubility determination.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for structural elucidation and confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and chemical environment of the protons. Expected signals would include aromatic protons, the aldehydic proton, and protons of the propoxy group.

-

¹³C NMR: Will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the aldehyde, aromatic carbons, and carbons of the propoxy group.

-

-

Infrared (IR) Spectroscopy: Will reveal the presence of key functional groups. Characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the C=O stretch of the aldehyde, C-NO₂ stretches of the nitro group, and C-O stretches of the ether linkage.

-

Mass Spectrometry (MS): Will determine the molecular weight and provide information about the fragmentation pattern of the molecule, further confirming its structure.

Applications in Research and Drug Development

Substituted nitrobenzaldehydes are valuable precursors in the synthesis of various biologically active compounds. The functional groups on this compound offer multiple points for diversification, making it an attractive scaffold for combinatorial chemistry and the development of new therapeutic agents. The nitro group can be reduced to an amine, which can then be used to synthesize a variety of heterocyclic compounds, such as benzimidazoles, quinoxalines, and other nitrogen-containing ring systems that are prevalent in many pharmaceuticals. The aldehyde functionality allows for the formation of Schiff bases and chalcones, which are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Conclusion

This compound is a multifaceted molecule with significant potential in organic synthesis and medicinal chemistry. While comprehensive experimental data on its physicochemical properties is not yet widely published, this guide provides a robust framework for its characterization based on computed data, analogous compounds, and established experimental protocols. The unique combination of functional groups imparts a versatile reactivity that can be exploited for the synthesis of novel compounds with potential therapeutic applications. Further research into the experimental determination of its properties and exploration of its synthetic utility is highly encouraged.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Stenutz, R. (n.d.). 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. Stenutz. Retrieved from [Link]

- BenchChem. (2025, December). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. BenchChem.

-

Pezzola, S., Tarallo, S., Iannini, A., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Solubility of 4-Hydroxy-3-nitro-5-propoxybenzaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Hydroxy-3-nitro-5-propoxybenzaldehyde. In the absence of extensive empirical solubility data in publicly accessible literature, this document establishes a robust theoretical framework for predicting its solubility in a diverse range of organic solvents. This is achieved through a detailed examination of the molecule's physicochemical properties. Furthermore, this guide presents a rigorous, step-by-step experimental protocol for the accurate determination of its solubility, empowering researchers in drug development and chemical synthesis to generate reliable data for their specific applications. This document is intended to be a vital resource for scientists and researchers, offering both predictive insights and practical methodologies for handling this compound.

Introduction to this compound and its Solubility

This compound is a substituted aromatic aldehyde with significant potential as a building block in the synthesis of various pharmaceutical and fine chemical entities. Its molecular structure, featuring a hydroxyl, a nitro, a propoxy, and a formyl group on a benzene ring, provides a unique electronic and steric environment, making it a versatile intermediate.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that profoundly influences its biological and chemical behavior. Understanding the solubility of this compound is paramount for:

-

Reaction Condition Optimization: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Development: Designing effective drug delivery systems and ensuring bioavailability.

-

Analytical Method Development: Preparing solutions for analysis by techniques such as HPLC and spectroscopy.

-

Toxicological and Pharmacokinetic Studies: Preparing accurate dosing solutions.

This guide will delve into the factors governing the solubility of this compound and provide a practical framework for its assessment.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key properties of this compound are summarized in the table below.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₅ | PubChem[1] |

| Molecular Weight | 225.20 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Hydrogen Bond Donor Count | 1 (from the hydroxyl group) | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 (from the nitro, hydroxyl, propoxy, and aldehyde oxygen atoms) | PubChem[1] |

| Computed XLogP3 | 2.3 | PubChem[1] |

The presence of both hydrogen bond donor (the phenolic hydroxyl group) and multiple hydrogen bond acceptor sites suggests that this molecule can interact with a variety of solvents through hydrogen bonding. The nitro and aldehyde groups are strong electron-withdrawing groups, contributing to the molecule's polarity. The propoxy group, while containing an oxygen atom, adds a degree of non-polar character due to its alkyl chain. The XLogP3 value of 2.3 indicates a moderate level of lipophilicity.

These structural features suggest a nuanced solubility profile, where the principle of "like dissolves like" will be a guiding factor.[2]

Theoretical Solubility Profile in Organic Solvents

Based on the physicochemical properties, we can predict the solubility of this compound in various classes of organic solvents.

Non-Polar Solvents

-

Examples: Hexane, Cyclohexane, Toluene, Benzene.

-

Predicted Solubility: Low .

-

Rationale: These solvents lack the ability to form significant dipole-dipole interactions or hydrogen bonds.[3] The polar functional groups (hydroxyl, nitro, aldehyde) of the solute will have weak interactions with these non-polar solvent molecules, leading to poor solvation.

Polar Aprotic Solvents

-

Examples: Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

-

Predicted Solubility: Moderate to High .

-

Rationale: These solvents possess significant dipole moments and can act as hydrogen bond acceptors, allowing for favorable dipole-dipole interactions with the polar groups of the solute.[3] Solvents like DMF and DMSO are highly polar and are expected to be excellent solvents for this compound due to their ability to effectively solvate both the polar and, to some extent, the non-polar regions of the molecule.

Polar Protic Solvents

-

Examples: Methanol, Ethanol, Isopropanol, Water, Acetic Acid.

-

Predicted Solubility: Moderate to High in alcohols, Low in water .

-

Rationale: Polar protic solvents can act as both hydrogen bond donors and acceptors.[3] Alcohols like methanol and ethanol should be effective solvents due to their ability to form hydrogen bonds with the hydroxyl, nitro, and aldehyde groups of the solute. The solubility in water is expected to be low due to the significant non-polar contribution of the benzene ring and the propoxy group, which would disrupt the strong hydrogen bonding network of water. The phenolic hydroxyl group is weakly acidic and its deprotonation in alkaline aqueous solutions would lead to the formation of a more soluble phenolate salt.[4]

The following table summarizes the predicted solubility profile.

| Solvent Class | Representative Solvents | Predicted Solubility | Key Solute-Solvent Interactions |

| Non-Polar | Hexane, Toluene | Low | van der Waals forces |

| Polar Aprotic | Acetone, Ethyl Acetate, THF | Moderate | Dipole-dipole interactions |

| Highly Polar Aprotic | DMF, DMSO | High | Strong dipole-dipole, hydrogen bond acceptance |

| Polar Protic (Alcohols) | Methanol, Ethanol | Moderate to High | Hydrogen bonding, dipole-dipole interactions |

| Polar Protic (Water) | Water | Low | Limited hydrogen bonding, hydrophobic effects |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or orbital incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

Sources

theoretical properties of 4-Hydroxy-3-nitro-5-propoxybenzaldehyde

An In-depth Technical Guide

Topic: A Theoretical and Computational Analysis of 4-Hydroxy-3-nitro-5-propoxybenzaldehyde: Properties, Reactivity, and Potential Applications

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a substituted aromatic aldehyde featuring a unique combination of electron-donating and electron-withdrawing functional groups. This guide provides a comprehensive theoretical analysis of its molecular structure, electronic properties, and predicted reactivity, leveraging computational chemistry principles. The inherent electronic asymmetry, driven by strong intramolecular charge transfer from the hydroxyl and propoxy groups to the nitro and aldehyde moieties, dictates its chemical behavior and potential utility. We will explore its computed physicochemical properties, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and predict its reactivity at various functional sites. This analysis positions the molecule as a versatile intermediate for the synthesis of complex heterocyclic systems, potential pharmaceutical agents, and materials with non-linear optical properties.

Introduction: The Architectural Significance

This compound (IUPAC Name) is an organic compound whose structure is a confluence of functionalities pivotal to synthetic and medicinal chemistry.[1] The benzaldehyde core is decorated with four distinct groups: a reactive aldehyde (-CHO), a phenolic hydroxyl (-OH), an electron-withdrawing nitro (-NO2), and an electron-donating propoxy (-OC3H7) group.

The strategic placement of these groups creates a classic "push-pull" electronic system. The hydroxyl and propoxy groups donate electron density into the aromatic ring, while the nitro and aldehyde groups withdraw it. This electronic polarization is the cornerstone of the molecule's properties, influencing its reactivity, spectral characteristics, and potential as a building block for larger, more complex molecular architectures. Understanding these theoretical properties is essential for harnessing its synthetic potential in fields ranging from drug discovery to materials science.[2][3]

Molecular Structure and Physicochemical Properties

The foundational properties of a molecule are dictated by its structure and composition. For this compound, these have been computationally derived and are summarized below. These descriptors are critical for predicting its behavior in various chemical environments, including its solubility, permeability, and potential for intermolecular interactions.

| Property | Computed Value | Source |

| Molecular Formula | C10H11NO5 | PubChem[1] |

| Molecular Weight | 225.20 g/mol | PubChem[1] |

| Exact Mass | 225.06372245 Da | PubChem[1] |

| XLogP3 (Lipophilicity) | 2.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 92.4 Ų | PubChem[1] |

The TPSA value suggests moderate cell permeability, a key parameter in drug design. The XLogP3 value indicates a degree of lipophilicity, suggesting solubility in organic solvents. The presence of both hydrogen bond donors and acceptors implies the potential for forming strong intermolecular interactions in a solid state or with biological targets.[1]

Theoretical Computational Methodology

To delve into the electronic nature of this compound, we rely on quantum chemical calculations. Density Functional Theory (DFT) is a robust method for investigating the electronic structure and predicting the properties of many-body systems with high accuracy.[3][4] This approach allows us to visualize electron distribution, predict reactive sites, and understand the electronic transitions that govern the molecule's behavior.

Protocol: Standard DFT Calculation Workflow

The following protocol outlines a typical workflow for the theoretical analysis of a molecule like the one , based on established computational practices for similar benzaldehyde derivatives.[4][5]

-

Structure Optimization:

-

Objective: To find the lowest energy (most stable) three-dimensional conformation of the molecule.

-

Method: Employ the B3LYP functional, a widely used hybrid functional in DFT.

-

Basis Set: Use the 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost for organic molecules.[5]

-

Software: Gaussian 09/16 or similar quantum chemistry software package.

-

Output: Optimized geometric parameters (bond lengths, bond angles) and the minimum energy value.

-

-

Frequency Calculation:

-

Objective: To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This also provides theoretical vibrational spectra (IR, Raman).

-

Method/Basis Set: Same as optimization (B3LYP/6-311++G(d,p)).

-

Validation: A successful calculation will yield all positive frequency values.

-

-

Electronic Property Calculation:

-

Objective: To compute key electronic descriptors from the optimized structure.

-

Analysis:

-

Frontier Molecular Orbitals (HOMO/LUMO): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and stability.[4]

-

Molecular Electrostatic Potential (MEP): Generate an MEP surface map to visualize the charge distribution. This map uses a color gradient to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[4][5]

-

-

Software: Gaussian, with visualization using GaussView or similar software.

-

Caption: A typical workflow for DFT-based theoretical analysis.

Electronic Properties and Reactivity Analysis

The arrangement of functional groups on the benzaldehyde ring creates distinct electronic features that govern its reactivity.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The HOMO and LUMO are key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

-

HOMO: For this molecule, the HOMO is expected to be localized primarily on the electron-rich portions—the phenolic hydroxyl and propoxy groups, as well as the benzene ring.

-

LUMO: The LUMO will likely be centered on the electron-deficient nitro and aldehyde groups.

-

Energy Gap (ΔE): The presence of strong donor and acceptor groups suggests a relatively small HOMO-LUMO energy gap. A small gap indicates that the molecule is more chemically reactive and has lower kinetic stability, facilitating intramolecular charge transfer upon electronic excitation.[4] This is a key indicator of potential for use in materials requiring significant NLO response.

Molecular Electrostatic Potential (MEP)

An MEP map provides an intuitive visualization of the charge distribution. For this compound, the MEP surface would predict:

-

Nucleophilic Regions (Electron-Rich, Red/Yellow): The oxygen atoms of the nitro group, the carbonyl oxygen of the aldehyde, and the phenolic oxygen will exhibit the most negative potential. These sites are susceptible to attack by electrophiles.

-

Electrophilic Regions (Electron-Poor, Blue): The hydrogen atom of the hydroxyl group (acidic proton) and the carbon atom of the aldehyde group will show the most positive potential. The aldehyde carbon is a prime target for nucleophilic attack.[4][5]

Intramolecular Charge Transfer (ICT)

The core theoretical property of this molecule is the significant ICT from the electron-donating hydroxyl and propoxy groups to the electron-accepting nitro and aldehyde groups.[3] This "push-pull" mechanism creates a large dipole moment and is responsible for many of its key characteristics, including its reactivity and potential optical properties.

Caption: Intramolecular charge transfer within the molecule.

Predicted Reactivity and Synthetic Utility

The electronic properties detailed above translate directly into predictable chemical reactivity, making this compound a versatile synthetic intermediate.

-

Aldehyde Group: This is a primary reaction site. It can readily undergo condensation reactions with primary amines to form Schiff bases, a common step in the synthesis of various heterocyclic compounds and ligands.[6] It is also susceptible to nucleophilic attack and can be oxidized to the corresponding carboxylic acid.[3]

-

Phenolic Hydroxyl Group: The acidic proton can be deprotonated, and the resulting phenoxide can act as a nucleophile in reactions like Williamson ether synthesis.[7]

-

Nitro Group: The nitro group is a powerful deactivator for electrophilic aromatic substitution but can be readily reduced to an amino group (-NH2). This transformation is fundamental in medicinal chemistry, as it introduces a basic site and a key pharmacophoric feature.

-

Aromatic Ring: The ring is generally deactivated towards further electrophilic substitution due to the presence of two strong deactivating groups (-NO2, -CHO).

Hypothetical Synthesis Pathway

A plausible synthetic route to this compound involves the regioselective nitration of its precursor, 4-hydroxy-3-propoxybenzaldehyde. The hydroxyl and propoxy groups are ortho-, para-directing, and the position between them (C5) is sterically hindered and electronically favorable for nitration.

Caption: Proposed synthesis via electrophilic nitration.

Potential Applications in Drug Discovery and Materials Science

The theoretical properties of this molecule suggest its utility as a scaffold or intermediate in several high-value applications.

-

Medicinal Chemistry: Nitroaromatic compounds are precursors to a wide range of biologically active molecules.[8] The reduction of the nitro group to an amine provides a pathway to synthesize benzimidazole derivatives, which have shown potent antimicrobial and anticancer activities. The overall structure can serve as a fragment for building inhibitors of various enzymes, where the functional groups can be tailored to interact with specific active site residues.

-

Materials Science and Dyes: The significant intramolecular charge transfer and extended π-conjugation are hallmarks of molecules with non-linear optical (NLO) properties. This makes it a candidate for investigation in optoelectronics. Furthermore, its structure is related to compounds used in the synthesis of fluorescent probes and dyes.[6]

Conclusion

The , elucidated through computational analysis, reveal a molecule with a rich electronic landscape. The interplay between its electron-donating and electron-withdrawing groups results in significant intramolecular charge transfer, a low HOMO-LUMO energy gap, and distinct regions of electrophilic and nucleophilic reactivity. These characteristics make it a highly valuable and versatile intermediate for synthetic chemists, with clear potential for application in the development of novel pharmaceuticals and advanced functional materials. Further experimental validation of these theoretical predictions will be crucial in fully realizing its potential.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

MDPI. A Density Functional Theory Study of 4-OH Aldehydes. [Link]

-

PubChem. 4-Hydroxy-3-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]

-

ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. [Link]

-

RSC Publishing. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. [Link]

-

ResearchGate. Experimental and theoretical studies on (E)-4-hydroxy-3-methoxy-5-((3-nitrophenyl)diazenyl)benzaldehyde, an acidochromic molecule and successful dichromic indicator for acid-base titrations with a potential to function as a pH-responsive optical switch. [Link]

-

PubChem. 4-Hydroxy-3-iodo-5-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]

-

PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

-

ResearchGate. Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. [Link]

-

NIST WebBook. 4-Propoxybenzaldehyde. [Link]

-

ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

-

PubChemLite. 4-hydroxy-3-nitrobenzaldehyde (C7H5NO4). [Link]

-

NIST WebBook. Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. [Link]

-

NIH. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]

Sources

- 1. This compound | C10H11NO5 | CID 57354970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxy-3-nitro-5-propoxybenzaldehyde: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-3-nitro-5-propoxybenzaldehyde, a substituted aromatic aldehyde of interest in medicinal and synthetic chemistry. Due to the limited direct historical data on this specific molecule, this document establishes a foundational understanding by drawing upon the well-documented chemistry of its close structural analogs, such as 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde and 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitrovanillin). We will explore its logical synthetic pathway, predict its chemical and physical properties, and discuss its potential applications, particularly in the realm of drug discovery and as a versatile chemical intermediate. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique functionalities of this compound in their work.

Introduction and Historical Context

Substituted benzaldehydes are a cornerstone of organic synthesis, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] The specific arrangement of functional groups on the aromatic ring dictates the molecule's reactivity and potential biological activity. This compound, with its hydroxyl, nitro, and propoxy moieties ortho and para to an aldehyde group, presents a unique electronic and steric profile.

Proposed Synthesis Pathway

The most logical and efficient route to this compound is a two-step process starting from the readily available 4-hydroxy-3-methoxybenzaldehyde (vanillin).

Step 1: Propoxylation of Vanillin to form 4-Hydroxy-3-propoxybenzaldehyde.

This reaction is a classic Williamson ether synthesis. Vanillin is deprotonated at the phenolic hydroxyl group with a suitable base, such as potassium carbonate, to form a phenoxide. This nucleophilic phenoxide then reacts with a propyl halide (e.g., 1-bromopropane) via an SN2 reaction to yield 4-hydroxy-3-propoxybenzaldehyde.[4][5]

Step 2: Nitration of 4-Hydroxy-3-propoxybenzaldehyde.

The synthesized 4-hydroxy-3-propoxybenzaldehyde is then subjected to electrophilic aromatic substitution, specifically nitration. The hydroxyl and propoxy groups are ortho-, para-directing activators, while the aldehyde is a meta-directing deactivator. The position between the two activating groups (C5) is sterically accessible and electronically enriched, making it the most probable site for nitration. A mixture of nitric acid and a suitable solvent is typically used for this transformation.[6]

Visualizing the Synthesis

Caption: Proposed two-step synthesis of this compound from vanillin.

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by the interplay of its four functional groups:

-

Aldehyde Group (-CHO): This group is highly electrophilic and serves as a primary site for nucleophilic attack. It can readily undergo reactions such as condensation (e.g., with amines to form Schiff bases), oxidation to a carboxylic acid, and reduction to an alcohol.[7][8]

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group deactivates the aromatic ring towards further electrophilic substitution.[7] However, it can be reduced to an amino group (-NH₂), which is a key transformation for introducing a nucleophilic center and is often a critical step in the synthesis of heterocyclic compounds and pharmaceutical precursors.[8]

-

Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It is an activating, ortho-, para-directing group in electrophilic aromatic substitutions.

-

Propoxy Group (-O-CH₂CH₂CH₃): This ether linkage is generally stable. Like the hydroxyl group, it is an activating, ortho-, para-directing group.

The combined electronic effects of these groups make the aromatic ring electron-deficient, influencing its reactivity and the acidity of the phenolic proton.

Potential Applications in Drug Development and Research

Substituted nitrobenzaldehydes are valuable precursors in medicinal chemistry.[9] The presence of the nitro group allows for a range of chemical modifications.

-

Intermediate for Heterocyclic Synthesis: The reduction of the nitro group to an amine, followed by intramolecular condensation with the aldehyde, can be a pathway to various heterocyclic scaffolds, which are prevalent in pharmaceuticals.

-

Precursor for Biologically Active Molecules: The aldehyde functionality can be used to synthesize Schiff bases, chalcones, and other compounds that have been shown to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10][11] The propoxy group can enhance lipophilicity, potentially improving pharmacokinetic properties.

-

Molecular Probe and Reagent: The specific substitution pattern may lend itself to use as a molecular probe or a specialized reagent in organic synthesis.

Experimental Protocols

The following are detailed, hypothetical protocols based on established chemical literature for analogous compounds.

Protocol 1: Synthesis of 4-Hydroxy-3-propoxybenzaldehyde

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillin (15.2 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol), and acetone (150 mL).

-

Addition of Alkylating Agent: While stirring, add 1-bromopropane (14.8 g, 0.12 mol) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid with acetone.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with 1M NaOH solution to remove any unreacted vanillin, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-hydroxy-3-propoxybenzaldehyde.

Protocol 2: Synthesis of this compound

-

Reaction Setup: In a 100 mL flask cooled in an ice-water bath (0-5 °C), dissolve 4-hydroxy-3-propoxybenzaldehyde (9.0 g, 0.05 mol) in glacial acetic acid (30 mL).

-

Nitrating Agent: Slowly add concentrated nitric acid (70%, 5 mL) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

-

Precipitation: Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. A yellow precipitate should form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral. Dry the solid product. Further purification can be achieved by recrystallization from ethanol.

Data Summary

The following table summarizes the key physical and chemical properties of the precursor and the target compound.

| Property | 4-Hydroxy-3-propoxybenzaldehyde | This compound (Predicted) |

| Molecular Formula | C₁₀H₁₂O₃[4] | C₁₀H₁₁NO₅ |

| Molecular Weight | 180.20 g/mol [5] | 225.20 g/mol |

| Appearance | White to beige crystalline solid[4] | Yellow crystalline solid |

| Melting Point | 63-64 °C[4] | > 100 °C |

| Boiling Point | ~306 °C[4] | Decomposes |

| Solubility | Soluble in ethanol, methanol, chloroform, acetone[4] | Soluble in polar organic solvents |

Conclusion

This compound represents a promising, albeit under-documented, chemical entity with significant potential as a building block in synthetic and medicinal chemistry. By leveraging established synthetic routes from its well-known analogs, this guide provides a clear pathway for its preparation and exploration. The unique combination of reactive functional groups offers a versatile platform for the development of novel compounds with potential therapeutic applications. Further research into the biological activities of derivatives of this compound is warranted and could unveil new avenues in drug discovery.

References

- Khan, S. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2).

-

ChemSynthesis. (2025, May 20). 4-(3-hydroxypropoxy)benzaldehyde. Retrieved from [Link]

-

Wisdomlib. (2025, March 2). Substituted Benzaldehyde: Significance and symbolism. Retrieved from [Link]

-

ResearchGate. (2024, July 22). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

-

CiteSeerX. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]

-

ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Retrieved from [Link]

-

Slideshare. Substituted benzaldehydes and acetophenones to yield derivatives. Retrieved from [Link]

-

Sciencemadness.org. (2008, June 21). Synthesis of 4-hydroxybenzaldehyde from phenol?. Retrieved from [Link]

-

ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]

-

PrepChem.com. Synthesis of 4-hydroxybenzaldehyde. Retrieved from [Link]

-

PubChem. 4-Hydroxy-3-nitrobenzaldehyde. Retrieved from [Link]

-

US EPA. Benzaldehyde, 4-hydroxy-3-methoxy-5-nitro-. Retrieved from [Link]

-

PubChemLite. 4-hydroxy-3-nitrobenzaldehyde (C7H5NO4). Retrieved from [Link]

Sources

- 1. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]

- 2. News - What are six applications for benzaldehyde [sprchemical.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy 4-Hydroxy-3-propoxybenzaldehyde | 110943-74-3 [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. echemi.com [echemi.com]

- 7. ojs.wiserpub.com [ojs.wiserpub.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sarchemlabs.com [sarchemlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. Substituted benzaldehydes and acetophenones to yield derivatives | PPTX [slideshare.net]

A Spectroscopic Guide to 4-Hydroxy-3-nitro-5-propoxybenzaldehyde: Elucidating Molecular Structure and Purity

This technical guide provides a detailed analysis of the expected spectroscopic data for 4-hydroxy-3-nitro-5-propoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. As a molecule with a unique combination of electron-donating and electron-withdrawing groups, its structural confirmation and purity assessment are paramount for any research and development endeavor. This document serves as a comprehensive resource for scientists and researchers, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Key Features

This compound possesses a benzaldehyde core functionalized with a hydroxyl group, a nitro group, and a propoxy group. This substitution pattern dictates the electronic environment of the aromatic ring and, consequently, its spectroscopic signature. Understanding the interplay of these functional groups is crucial for the accurate interpretation of the spectral data.

Molecular Formula: C₁₀H₁₁NO₅[1]

Molecular Weight: 225.20 g/mol [1]

Below is a diagram illustrating the molecular structure and the numbering convention used for the assignment of spectroscopic signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the aldehyde proton, the hydroxyl proton, and the protons of the propoxy group. The chemical shifts are influenced by the electronic effects of the substituents.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.8 - 10.1 | Singlet (s) | 1H | - |

| Aromatic (H-2) | 8.0 - 8.3 | Doublet (d) | 1H | ~2-3 |

| Aromatic (H-6) | 7.6 - 7.9 | Doublet (d) | 1H | ~2-3 |

| Hydroxyl (-OH) | 10.0 - 11.0 | Broad Singlet (br s) | 1H | - |

| Propoxy (-OCH₂-) | 4.0 - 4.2 | Triplet (t) | 2H | ~6-7 |

| Propoxy (-CH₂-) | 1.8 - 2.0 | Sextet | 2H | ~6-7 |

| Propoxy (-CH₃) | 1.0 - 1.2 | Triplet (t) | 3H | ~6-7 |

Expert Insights:

-

The aldehyde proton is expected to appear as a sharp singlet in the downfield region (9.8-10.1 ppm) due to the strong deshielding effect of the carbonyl group.

-

The two aromatic protons (H-2 and H-6) will appear as doublets due to meta-coupling with each other. The proton adjacent to the nitro group (H-2) is expected to be further downfield than the proton adjacent to the hydroxyl group (H-6).

-

The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration. In some cases, it may exchange with deuterium in deuterated solvents, leading to its disappearance from the spectrum.

-

The propoxy group will exhibit a characteristic pattern: a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the oxygen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 195 |

| Aromatic (C-1) | 125 - 130 |

| Aromatic (C-2) | 120 - 125 |

| Aromatic (C-3) | 140 - 145 |

| Aromatic (C-4) | 150 - 155 |

| Aromatic (C-5) | 145 - 150 |

| Aromatic (C-6) | 115 - 120 |

| Propoxy (-OCH₂-) | 70 - 75 |

| Propoxy (-CH₂-) | 20 - 25 |

| Propoxy (-CH₃) | 10 - 15 |

Expert Insights:

-

The carbonyl carbon of the aldehyde will be the most downfield signal.

-

The aromatic carbons attached to the oxygen atoms (C-4 and C-5) will be significantly deshielded. The carbon bearing the nitro group (C-3) will also be downfield.

-

The carbons of the propoxy group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, aldehyde, nitro, and ether functionalities.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Medium-Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (aldehyde) | 1680 - 1710 | Strong |

| N=O stretch (nitro, asymmetric) | 1510 - 1560 | Strong |

| N=O stretch (nitro, symmetric) | 1340 - 1380 | Strong |

| C-O stretch (ether) | 1200 - 1300 | Strong |

| C-O stretch (phenol) | 1150 - 1250 | Strong |

Expert Insights:

-

The broadness of the O-H stretching band is due to hydrogen bonding.

-

The position of the C=O stretching frequency can be influenced by the electronic effects of the ring substituents.

-

The two strong absorption bands for the nitro group are highly characteristic.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Molecular Ion Peak (M⁺): m/z = 225

Plausible Fragmentation Pathways:

The fragmentation of this compound is expected to proceed through several key pathways, initiated by the loss of small, stable molecules or radicals.

Caption: Predicted major fragmentation pathways in the mass spectrum.

Expert Insights:

-

The molecular ion peak at m/z 225 should be observable.

-

Loss of a hydrogen radical (1 amu) to form a stable cation at m/z 224 is likely.

-

Loss of the formyl radical (29 amu) is a common fragmentation pathway for benzaldehydes.

-

Loss of the nitro group (46 amu) is also a probable fragmentation.

-

Cleavage of the propoxy group can occur in a couple of ways, including loss of a propoxy radical (59 amu) or through a rearrangement to lose propene (42 amu).

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon proper sample preparation and instrument parameter selection.

5.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of labile protons like the hydroxyl proton.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Data Acquisition: Standard pulse programs for ¹H and ¹³C{¹H} NMR should be used. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

5.2. IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. ATR allows for the direct analysis of the solid sample with minimal preparation.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is first recorded. Then, the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

5.3. Mass Spectrometry

-

Sample Preparation: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC). For direct infusion, the sample is dissolved in a suitable volatile solvent.

-

Instrumentation: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap. Electron Ionization (EI) is a common ionization technique for volatile and thermally stable compounds. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

-

Data Acquisition: The instrument is typically scanned over a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-300).

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach to the structural characterization and purity assessment of this compound. The predicted spectroscopic data and interpretations presented in this guide serve as a valuable reference for researchers working with this compound and similar substituted benzaldehydes. Adherence to proper experimental protocols is essential for obtaining reliable and reproducible data, which is the cornerstone of sound scientific research.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link][1]

-

NIST. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

-

NIST. (n.d.). 4-Propoxybenzaldehyde. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

Sources

The Synthetic Versatility of Substituted Nitrobenzaldehydes: A Technical Guide for Researchers

Introduction: The Unique Chemical Reactivity of Nitrobenzaldehydes

Substituted nitrobenzaldehydes are a class of aromatic compounds characterized by a benzene ring functionalized with both a nitro (-NO₂) group and an aldehyde (-CHO) group. The interplay between these two electron-withdrawing groups imparts a unique reactivity profile to the molecule, making it a cornerstone in modern organic synthesis and a versatile precursor for a wide array of functional molecules. The position of the nitro group relative to the aldehyde (ortho, meta, or para) significantly influences the molecule's steric and electronic properties, dictating its behavior in chemical transformations.[1][2] This guide provides an in-depth exploration of the synthesis, key reactions, and diverse research applications of substituted nitrobenzaldehydes, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.

The aldehyde group serves as a reactive handle for nucleophilic attack and condensation reactions, while the nitro group can be readily reduced to an amine, opening pathways for the construction of complex heterocyclic scaffolds.[3] This dual functionality makes nitrobenzaldehydes indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1]

Core Synthetic Methodologies

The preparation of substituted nitrobenzaldehydes can be achieved through several synthetic routes, with the choice of method often depending on the desired isomer and the nature of other substituents on the aromatic ring.

Nitration of Benzaldehyde

The direct nitration of benzaldehyde is a common method for synthesizing nitrobenzaldehydes. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid.[1][4] The aldehyde group is a meta-director, leading to the formation of m-nitrobenzaldehyde as the major product.[5]

Experimental Protocol: Synthesis of m-Nitrobenzaldehyde

-

In a flask equipped with a stirrer and a dropping funnel, place a mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Cool the mixture in an ice-salt bath.

-

Slowly add benzaldehyde to the cooled nitrating mixture while maintaining a low temperature to control the exothermic reaction.

-

After the addition is complete, continue stirring for a specified period.

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent to obtain pure m-nitrobenzaldehyde.[1]

Oxidation of Substituted Nitrotoluenes

Another prevalent method involves the oxidation of the corresponding nitrotoluene. Various oxidizing agents can be employed, with chromium trioxide in acetic anhydride being a well-established system.[6][7] This route is particularly useful for obtaining ortho- and para-isomers, which are minor products in the direct nitration of benzaldehyde.

Experimental Protocol: Synthesis of o-Nitrobenzaldehyde from o-Nitrotoluene

-

Dissolve o-nitrotoluene in a mixture of acetic anhydride and acetic acid.

-

Slowly add a solution of chromium trioxide in acetic anhydride to the reaction mixture, maintaining the temperature below 10°C.[7]

-

After the addition, continue stirring for several hours.

-

Pour the reaction mixture into ice-water to precipitate the o-nitrobenzaldehyde diacetate.

-

Hydrolyze the diacetate using aqueous acid (e.g., hydrochloric acid or sulfuric acid) to yield o-nitrobenzaldehyde.[7][8]

-

Purify the product by steam distillation or recrystallization.[8]

Key Research Applications

The unique structural features of substituted nitrobenzaldehydes have led to their widespread application in various fields of chemical research.

Intermediates in Pharmaceutical Synthesis

Substituted nitrobenzaldehydes are pivotal intermediates in the synthesis of a diverse range of pharmaceutically active compounds.[1] Their ability to participate in various chemical transformations allows for the construction of complex molecular architectures found in many drugs. For instance, 3-nitrobenzaldehyde is a precursor in the synthesis of the HIV protease inhibitor Tipranavir and is also utilized in the production of dihydropyridine calcium channel blockers.[5] Furthermore, derivatives of nitrobenzaldehydes are used to create compounds with potential anticancer and antimicrobial activities.[9][10]

Logical Workflow for Drug Discovery using Nitrobenzaldehydes

Caption: Workflow for leveraging substituted nitrobenzaldehydes in drug discovery.

Photoremovable Protecting Groups (PPGs)

Ortho-nitrobenzyl derivatives are among the most widely used photoremovable protecting groups (PPGs) in chemistry and biology.[3][11][12] This application leverages the ability of the o-nitrobenzyl group to be cleaved by UV light, allowing for the controlled release of a protected molecule with high spatial and temporal resolution.[11][13] This "caging" technology is invaluable for studying dynamic biological processes, such as neurotransmission and cell signaling.[11][14]

Mechanism of Photodeprotection

Upon absorption of UV light (typically around 350 nm), the nitro group is excited. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon to form an aci-nitro intermediate. This intermediate then undergoes a rearrangement to release the protected functional group (e.g., an alcohol, amine, or carboxylic acid) and forms o-nitrosobenzaldehyde as a byproduct.[3]

Photodeprotection Experimental Workflow

Caption: General workflow for the photodeprotection of an o-nitrobenzyl protected molecule.

Synthesis of Dyes and Pigments

Historically, 2-nitrobenzaldehyde played a crucial role in the Baeyer-Drewsen indigo synthesis, a classic method for producing the iconic indigo dye.[3][15] This reaction involves the condensation of 2-nitrobenzaldehyde with acetone in the presence of a base. Although largely replaced by aniline-based methods for industrial production, this synthesis remains a significant example of the utility of nitrobenzaldehydes in color chemistry.[15] They continue to be used as intermediates in the synthesis of specialty dyes and pigments with enhanced properties like improved lightfastness and thermal stability.[16]

Experimental Protocol: Baeyer-Drewsen Indigo Synthesis

-

Dissolve 2-nitrobenzaldehyde in acetone.

-

Slowly add an aqueous solution of a base (e.g., sodium hydroxide) to the mixture with stirring.

-

Observe the formation of a dark-colored precipitate of indigo.

-

Filter the precipitate, wash with water and ethanol, and allow it to dry.

Chemical Sensors

The reactive nature of the aldehyde group in nitrobenzaldehydes makes them suitable for the development of chemical sensors. For instance, they can be incorporated into fluorescent probes for the detection of specific analytes. The reaction of the aldehyde with a target molecule can lead to a change in the fluorescence properties of the probe, enabling detection.[17] Metal-organic frameworks (MOFs) incorporating ligands derived from nitrobenzaldehydes have also been developed as fluorescent sensors for ions and small molecules.[18]

Building Blocks in Organic Synthesis

Beyond the specific applications mentioned above, substituted nitrobenzaldehydes are versatile building blocks in a wide range of organic transformations. They readily participate in:

-

Schiff Base Formation: Reaction with primary amines to form Schiff bases (imines), which are important intermediates and ligands in coordination chemistry.[10][19]

-

Wittig Reaction: Conversion of the aldehyde to an alkene with a phosphonium ylide.[3]

-

Knoevenagel and Perkin Condensations: Reactions with active methylene compounds or acid anhydrides to form α,β-unsaturated systems.[1][3]

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which can then undergo further reactions, such as cyclization, to form heterocyclic compounds.[3][19]

Quantitative Data Summary

| Property | 2-Nitrobenzaldehyde | 3-Nitrobenzaldehyde | 4-Nitrobenzaldehyde |

| Molecular Formula | C₇H₅NO₃ | C₇H₅NO₃ | C₇H₅NO₃ |

| Molar Mass | 151.12 g/mol | 151.12 g/mol | 151.12 g/mol |

| Appearance | Pale yellow crystalline powder | Yellowish to brownish crystalline powder | Pale yellow crystalline solid |

| Melting Point | 42-44 °C[2][15] | 58.5 °C[5] | 103-106 °C[2] |

| Boiling Point | 153 °C at 23 mmHg[2][15] | 164 °C at 23 mmHg[5] | 273.1 °C (approx.)[2] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, and benzene.[2] | 16.3 mg/mL in water[5] | Soluble in water, ethanol, benzene, glacial acetic acid.[2] |

Conclusion

Substituted nitrobenzaldehydes are a class of remarkably versatile and reactive molecules that have found widespread application across various scientific disciplines. Their unique combination of an aldehyde and a nitro group on an aromatic ring provides a powerful platform for the synthesis of a vast array of complex organic molecules. From their role as key intermediates in the pharmaceutical and dye industries to their use in cutting-edge research areas like photoremovable protecting groups and chemical sensing, nitrobenzaldehydes continue to be indispensable tools for chemists and material scientists. A thorough understanding of their synthesis, reactivity, and applications is crucial for harnessing their full potential in the development of new technologies and therapeutic agents.

References

- Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis - Sarchem Labs.

- o-NITROBENZALDEHYDE - Organic Syntheses Procedure.

- o-NITROBENZALDEHYDE - Organic Syntheses Procedure.

- An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry - Benchchem.

- p-NITROBENZALDEHYDE - Organic Syntheses Procedure.

- Exploring 2-Nitrobenzaldehyde: Properties, Uses, and Manufacturing Insights.

- Applications of 3-Fluoro-4-nitrobenzaldehyde Oxime in Medicinal Chemistry: Applic

- (PDF)

- Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC - PubMed Central.

- Photoremovable Protecting Groups Used for the Caging of Biomolecules - Wiley-VCH.

- A dual functional MOF-based fluorescent sensor for intracellular phosphate and extracellular 4-nitrobenzaldehyde - Dalton Transactions (RSC Publishing).

- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.

- Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids | Request PDF - ResearchG

- A Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 4-Nitrobenzaldehyde - Benchchem.

- The Role of 3-Nitrobenzaldehyde in Specialty Chemical Synthesis.

- A Comparative Guide to the Efficacy of Photolabile Protecting Groups Versus 2-Nitrobenzaldehyde - Benchchem.

- Electrophilic substitution reactions of benzaldehyde| Nitr

- Turn on Fluorescent Probes for Selective Targeting of Aldehydes - MDPI.

- 3-Nitrobenzaldehyde - Wikipedia.

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ojs.wiserpub.com [ojs.wiserpub.com]

- 11. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. application.wiley-vch.de [application.wiley-vch.de]

- 15. innospk.com [innospk.com]

- 16. nbinno.com [nbinno.com]

- 17. mdpi.com [mdpi.com]

- 18. A dual functional MOF-based fluorescent sensor for intracellular phosphate and extracellular 4-nitrobenzaldehyde - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

The Proportional Impact: A Technical Guide to the Role of the Propoxy Group in Molecular Interactions and Drug Design

Abstract: The strategic incorporation of specific functional groups is a cornerstone of modern medicinal chemistry and materials science. Among the alkoxy groups, the propoxy group (CH₃CH₂CH₂O-) offers a unique combination of size, lipophilicity, and conformational flexibility that is often exploited to fine-tune molecular properties. This technical guide provides an in-depth analysis of the propoxy group's fundamental role in mediating molecular interactions. We will dissect its distinct physicochemical characteristics—steric, electronic, and hydrophobic—and explore how these properties are leveraged by researchers and drug development professionals to optimize ligand-receptor binding, modulate pharmacokinetic profiles, and ultimately enhance therapeutic efficacy. This document serves as a comprehensive resource, blending theoretical principles with practical, field-proven insights and experimental protocols.

Core Physicochemical Profile of the Propoxy Group

The propoxy group is more than a simple three-carbon ether; its utility in molecular design stems from a nuanced balance of several key properties. Understanding these characteristics is fundamental to predicting its influence on the behavior of a parent molecule.

-

Steric Profile: The n-propyl chain provides a moderate steric footprint. Unlike the smaller methoxy or ethoxy groups, it can effectively probe and fill medium-sized hydrophobic pockets within a protein binding site.[1] Its unbranched, flexible nature allows it to adopt various conformations, which can be crucial for achieving an optimal fit with a receptor. This contrasts with the more rigid steric bulk of its isomer, the isopropoxy group.

-

Electronic Nature: The oxygen atom in the propoxy group is electronegative and possesses lone pairs of electrons. This makes the group a potent hydrogen bond acceptor .[2][3] While the alkyl chain is electronically neutral, the ether oxygen can influence adjacent electronic systems, for example, acting as an electron-donating group to an aromatic ring through resonance. These electronic effects, though often secondary to steric and lipophilic contributions, can be significant in modulating molecular properties.[4]

-

Lipophilicity: The addition of a three-carbon aliphatic chain significantly increases the lipophilicity (or hydrophobicity) of a molecule. This property is critical for processes governed by the hydrophobic effect, such as protein binding and the ability to cross lipid bilayer membranes.[5] The strategic addition of a propoxy group is a common tactic to enhance a drug's ability to enter cells or cross the blood-brain barrier.[6]

Comparative Analysis of Common Alkoxy Groups